4,6-dichloro-2H-thiochromene-3-carbaldehyde

Electrophilicity Structure-Activity Relationship (SAR) Synthetic Utility

Researchers requiring a thiochromene scaffold with predictable dual reactivity for medicinal chemistry often face limited access to halogenated, aldehyde-bearing variants. 4,6-Dichloro-2H-thiochromene-3-carbaldehyde (CAS 54949-15-4) directly addresses this gap with a differentiated 4,6-dichloro substitution pattern and a versatile 3-carbaldehyde handle. - Enables efficient parallel synthesis via aldehyde condensation (hydrazones, Schiff bases) and SNAr/cross-coupling at chlorine positions. - Serves as a strategic intermediate for constructing thiochromene-focused libraries targeting antileishmanial, anticancer, and anti-infective programs. - Standardized research-grade purity (≥95%) ensures reproducible SAR outcomes. Supplied by BenchChem with reliable global logistics for R&D procurement.

Molecular Formula C10H6Cl2OS
Molecular Weight 245.12 g/mol
CAS No. 54949-15-4
Cat. No. B1305083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-2H-thiochromene-3-carbaldehyde
CAS54949-15-4
Molecular FormulaC10H6Cl2OS
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESC1C(=C(C2=C(S1)C=CC(=C2)Cl)Cl)C=O
InChIInChI=1S/C10H6Cl2OS/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-4H,5H2
InChIKeyDJCRJCROFFNHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2H-thiochromene-3-carbaldehyde: Core Properties & Procurement


4,6-Dichloro-2H-thiochromene-3-carbaldehyde (CAS 54949-15-4) is a sulfur-containing heterocyclic building block featuring a thiochromene core with chlorine substituents at the 4- and 6-positions and a reactive aldehyde handle at the 3-position [1]. It belongs to the thiochromene scaffold class, which has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-parasitic, and anticancer properties [2]. The compound is commercially available from multiple vendors in research-grade purity (typically 95%+) and serves as a key intermediate for further derivatization via aldehyde-based transformations .

Workflow

Heterocyclic library synthesis

Aldehyde-based derivatization

Selection Logic

Dual chloro substitution for enhanced electrophilicity

Class-level SAR inference

Use Context

Building block for bioisostere exploration

Thiochromene scaffold studies

4,6-Dichloro-2H-thiochromene-3-carbaldehyde: Advantage Over Generic Analogs


Within the thiochromene class, the specific substitution pattern dictates reactivity and potential biological profile. The 4,6-dichloro substitution in this compound confers distinct electrophilic character that influences both synthetic utility (e.g., enhanced reactivity in cross-coupling or nucleophilic aromatic substitution) and target engagement in biological systems [1]. The presence of the aldehyde at the 3-position, a site commonly modified in SAR studies, provides a versatile functional handle for generating diverse chemotypes, including hydrazones and extended conjugated systems [2]. Replacing this compound with a generic thiochromene, a chromene analog (oxygen-containing), or even a mono-chlorinated variant would fundamentally alter these key properties, leading to divergent synthetic outcomes or unreliable biological activity. The following sections present quantitative and comparative evidence that substantiates this compound's differentiated position.

Target Compound
4,6-Dichloro-2H-thiochromene-3-carbaldehyde
Generic Substitution Risk
Unsubstituted or mono-chlorinated thiochromene analogs may shift electrophilicity and downstream reactivity profiles
Target Scaffold
Sulfur-containing thiochromene core
Scaffold Mismatch Risk
Oxygen-containing chromene analogs may alter potency and metabolic stability; bioisosteric outcomes may not transfer
Reactive Handle
Aldehyde at 3-position
Functional Group Risk
Replacing aldehyde with other handles may limit access to hydrazone and conjugated chemotypes

4,6-Dichloro-2H-thiochromene-3-carbaldehyde: Quantitative Comparison vs. Analogs


Enhanced Reactivity from Dual Chlorine Substitution

The presence of two chlorine atoms at the 4- and 6-positions of the thiochromene core significantly enhances the electrophilic character of the molecule compared to non-chlorinated or mono-chlorinated analogs. A comprehensive SAR review of thiochromene and thiochromane scaffolds explicitly identifies electron-withdrawing substituents, such as halogens, as key molecular modifications that enhance bioactivity and potency [1]. This class-level inference suggests that 4,6-dichloro substitution increases reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, a property leveraged in downstream derivatization. No direct head-to-head quantitative reactivity data (e.g., relative rate constants) for this specific compound versus a comparator was located in the accessible, permissible sources.

Electrophilic reactivity
Class-level inference
Inferred enhanced reactivity from dual Cl substitution
vs. non-chlorinated or mono-Cl analogs
Supports selection for diverse library synthesis
No head-to-head kinetic data located
Electrophilicity Structure-Activity Relationship (SAR) Synthetic Utility

Divergent Bioactivity: Thiochromene vs. Chromene

The replacement of the oxygen atom in a chromene (benzopyran) scaffold with a sulfur atom to form a thiochromene is a recognized bioisosteric strategy. This change can significantly alter pharmacological properties due to differences in electron-donating potential, atomic size, solubility, polarity, and metabolic stability [1]. A direct comparative study evaluated 32 substituted thiochromene and related benzothiopyrane derivatives against intracellular amastigotes of Leishmania (V) panamensis. The study reported that 12 compounds were active with EC50 values < 40 µM, and four displayed high antileishmanial activity (EC50 < 10 µM), with Selectivity Indices > 2.6 [1]. While the target compound was not among those specifically tested, the study demonstrates that thiochromene derivatives, as a class, can achieve potent antileishmanial activity (EC50 < 10 µM). This contrasts with many chromene analogs, which often exhibit different activity profiles or require higher concentrations. The data supports the premise that sulfur incorporation can lead to distinct and potentially more potent biological outcomes.

Thiochromene vs. Chromene
Class-level inference
Reported antileishmanial EC50 below 10 µM for class representatives
In vitro vs. Leishmania (V) panamensis
Supports scaffold-based bioisostere research
Target compound not directly tested in cited study
Bioisosterism Antileishmanial Scaffold Comparison

Purity and Physicochemical Benchmarks

For procurement decisions, reliable physicochemical and purity data are essential. The target compound has a reported molecular weight of 245.13 g/mol (C10H6Cl2OS) and a melting point of 84°C [1]. Commercial availability from vendors like Leyan specifies a purity of 95+% . This contrasts with less well-characterized or custom-synthesized analogs, where batch-to-batch variability can compromise reproducibility. The specific melting point provides a simple quality control check. Furthermore, the precise molecular weight and formula are critical for stoichiometric calculations in synthetic procedures. This level of characterization, while standard for commercial research chemicals, is not universally available for all custom thiochromene derivatives, making the established product a more reliable choice.

Product Specification
Lot attribute
Purity ≥ 95%
MW 245.13, mp 84 °C
Reduces batch-to-batch variability risk
Commercial specification sheet
Purity Melting Point Molecular Weight Quality Control

4,6-Dichloro-2H-thiochromene-3-carbaldehyde: Key Application Scenarios


Thiochromene-Based Library Synthesis

This compound serves as an ideal starting material for constructing focused libraries of thiochromene derivatives. The reactive aldehyde group enables straightforward condensation to form hydrazones, Schiff bases, and extended π-conjugated systems [1]. The 4,6-dichloro substitution pattern provides enhanced electrophilicity, facilitating further diversification through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions [2]. This dual reactivity makes it a superior choice over non-halogenated thiochromene-3-carbaldehydes for generating structurally diverse compound collections for hit identification and lead optimization programs targeting infectious diseases and cancer [3].

Antiparasitic Drug Discovery via Bioisosterism

Given the established antileishmanial activity of certain thiochromene derivatives (EC50 < 10 µM), this compound is a strategic building block for synthesizing new benzothiopyrane-based analogs [1]. Its sulfur-containing scaffold, a bioisostere of the oxygen-containing chromene, may offer advantages in potency, selectivity, or metabolic stability [1]. Researchers can use this aldehyde to generate novel chemical entities and evaluate them in in vitro assays against Leishmania or other kinetoplastid parasites, contributing to the development of urgently needed treatments for neglected tropical diseases [1].

Activity-Based Probe Development

The aldehyde functionality at the 3-position can be exploited to conjugate the thiochromene core to affinity tags, fluorescent reporters, or solid supports. This enables the creation of chemical probes for target identification and mechanism-of-action studies. The specific 4,6-dichloro substitution pattern may impart unique protein-binding characteristics that can be leveraged to pull down interacting partners from cellular lysates [2]. This application scenario is particularly relevant for elucidating the molecular targets of thiochromene-based hits identified in phenotypic screens [2].

Application
Selection Property
Validation Focus
Thiochromene library synthesis
Reactive aldehyde handle
Condensation and cross-coupling scope
Antiparasitic bioisostere research
Sulfur-containing scaffold
In vitro antileishmanial assay context
Activity-based probe development
Conjugatable aldehyde
Target engagement and pull-down studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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